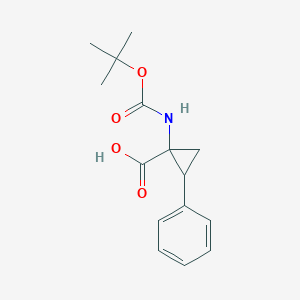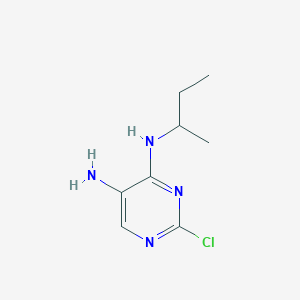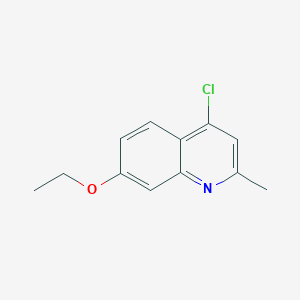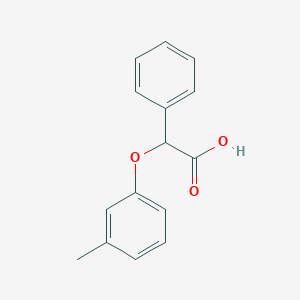
1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a cyclopropane ring, which is known for its strain and reactivity, and a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to protect amine functionalities.
Preparation Methods
The synthesis of 1-(tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid typically involves several steps:
Chemical Reactions Analysis
1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, often involving reagents like sodium borohydride for reduction.
Substitution: Substitution reactions can occur at the cyclopropane ring or the Boc-protected amine, depending on the reagents and conditions used.
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Scientific Research Applications
1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid has several applications in scientific research:
Peptide Synthesis: The Boc group is widely used in peptide synthesis to protect amine groups during the formation of peptide bonds.
Medicinal Chemistry: The compound’s structure allows for the design of peptidomimetics and other bioactive molecules.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid involves the reactivity of its functional groups:
Boc Group: The Boc group protects the amine functionality, preventing unwanted reactions during synthesis.
Cyclopropane Ring: The strained cyclopropane ring can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid can be compared with other Boc-protected amino acids and cyclopropane-containing compounds:
Boc-Protected Amino Acids: Similar compounds include Boc-protected glycine, alanine, and valine, which are used in peptide synthesis.
Cyclopropane Derivatives: Other cyclopropane-containing compounds, such as 1-aminocyclopropanecarboxylic acid, share similar reactivity but differ in their specific applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOVYASDUSWBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)


![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)



![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
